

Assessing the Cardiovascular Outcome Potential of Utreglutide Relative to Competitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Utreglutide				
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Introduction

Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist in clinical development for the treatment of obesity and type 2 diabetes (T2DM).[1][2][3][4][5] As a member of the incretin mimetic class, which has demonstrated significant cardiovascular benefits, the potential of **Utreglutide** to reduce cardiovascular risk is of high interest.[6][7][8][9][10] This guide provides a comparative analysis of **Utreglutide** against established competitors with robust cardiovascular outcome trial (CVOT) data, offering a framework for assessing its potential in the current therapeutic landscape.

Overview of Utreglutide

Utreglutide is currently in the early stages of clinical evaluation. Phase 1 studies have demonstrated its potential for clinically meaningful weight loss, alongside improvements in gluco-metabolic and lipid profiles in individuals with obesity.[1][3][4][5] Notably, early data suggests a novel ability to lower triglycerides.[1][5] While these findings are promising for cardiometabolic health, large-scale, long-term cardiovascular outcome trials for **Utreglutide** have not yet been completed. The assessment of its cardiovascular potential is therefore based on the established effects of the GLP-1 receptor agonist class and early-phase clinical data.



Competitive Landscape: Established GLP-1 RAs and Dual Agonists

The primary competitors for **Utreglutide** include established GLP-1 receptor agonists such as liraglutide and semaglutide, and the dual GIP/GLP-1 receptor agonist, tirzepatide. These agents have undergone extensive evaluation in large-scale CVOTs, providing a benchmark for cardiovascular efficacy.

Data Presentation: Comparative Cardiovascular Outcome Data

The following tables summarize the key cardiovascular outcome data from the pivotal trials of **Utreglutide**'s main competitors.

Table 1: Comparison of Key Cardiovascular Outcome Trials



Trial	Drug	Primary Outcome (MACE)	Cardiovascul ar Death	Non-fatal Myocardial Infarction	Non-fatal Stroke
LEADER[11] [12][13]	Liraglutide	HR 0.87 (95% CI, 0.78-0.97); P=0.01	HR 0.78 (95% CI, 0.66-0.93)	HR 0.94 (95% CI, 0.79-1.11)	HR 0.89 (95% CI, 0.72-1.11)
SUSTAIN- 6[14][15][16] [17]	Semaglutide	HR 0.74 (95% CI, 0.58-0.95); P<0.001 for non-inferiority	HR 0.98 (95% CI, 0.65-1.48)	HR 0.74 (95% CI, 0.51-1.08)	HR 0.61 (95% CI, 0.38-0.99)
REWIND[18] [19][20][21]	Dulaglutide	HR 0.88 (95% CI, 0.79-0.99); P=0.026	HR 0.91 (95% CI, 0.78-1.06)	HR 0.96 (95% CI, 0.79-1.16)	HR 0.76 (95% CI, 0.61-0.95)
SURPASS- CVOT[22][23] [24][25][26]	Tirzepatide vs. Dulaglutide	HR 0.92 (95% CI, 0.83-1.01) (non-inferior to dulaglutide)	-	-	-

MACE: Major Adverse Cardiovascular Events, typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR: Hazard Ratio; CI: Confidence Interval.

Experimental Protocols

Detailed methodologies for the key competitor trials are outlined below.

LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results)

• Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11][13]



- Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.[13][27]
- Intervention: Patients were randomized to receive either liraglutide (1.8 mg daily) or placebo, in addition to standard care.[12][13]
- Primary Outcome: The primary composite outcome was the first occurrence of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[12]
- Duration: The median follow-up period was 3.8 years.[13][27]

SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes with Semaglutide in Subjects with Type 2 Diabetes)

- Study Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.[15][16]
- Participants: 3,297 patients with type 2 diabetes and established cardiovascular disease, chronic kidney disease, or both.[14][15][17]
- Intervention: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo, in addition to standard of care.[16]
- Primary Outcome: The primary composite outcome was the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[16]
- Duration: The median follow-up was 2.1 years.[14]

REWIND (Researching Cardiovascular Events with a Weekly Incretin in Diabetes)

- Study Design: A randomized, double-blind, placebo-controlled superiority trial.[20]
- Participants: 9,901 patients with type 2 diabetes, with a majority having cardiovascular risk factors but not established cardiovascular disease.[18][20]
- Intervention: Patients were randomized to receive once-weekly subcutaneous dulaglutide (1.5 mg) or placebo, in addition to standard care.[18]

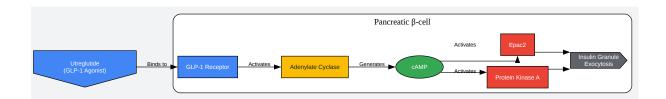


- Primary Outcome: The primary composite outcome was the first occurrence of nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.[18]
- Duration: The median follow-up was 5.4 years, the longest for a GLP-1 RA CVOT.[18][20]

SURPASS-CVOT (A Study of Tirzepatide Compared With Dulaglutide on Major Cardiovascular Events in Participants With Type 2 Diabetes)

- Study Design: A randomized, double-blind, active-controlled, non-inferiority trial.[25][26]
- Participants: Over 13,000 adults with type 2 diabetes and established atherosclerotic cardiovascular disease.[22][26]
- Intervention: The trial compared tirzepatide to dulaplutide.[22][25]
- Primary Outcome: The primary endpoint was the time to the first occurrence of major adverse cardiovascular events (cardiovascular death, myocardial infarction, or stroke).[22]
 [26]
- Key Finding: Tirzepatide was found to be non-inferior to dulaglutide for major adverse cardiovascular events.[22][23]

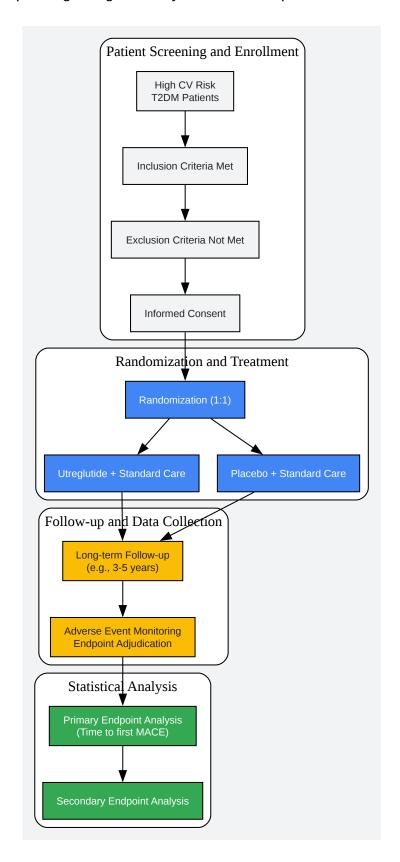
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β -cells.



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Caption: Hypothetical Cardiovascular Outcome Trial (CVOT) Workflow.

Conclusion

Utreglutide, as a novel GLP-1 receptor agonist, shows promise in addressing obesity and related metabolic disorders. While direct evidence from a dedicated CVOT is pending, the established cardiovascular benefits of other GLP-1 receptor agonists provide a strong rationale for its potential in this area. The early data on lipid-lowering effects, particularly on triglycerides, may suggest a differentiated profile that warrants further investigation in large-scale cardiovascular outcome studies. Future research should focus on confirming these early findings and establishing the cardiovascular safety and efficacy of **Utreglutide** in a dedicated CVOT, benchmarked against the high standards set by its competitors.

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References

- 1. Sun Pharma's GL0034 (Utreglutide) Demonstrates Significant Weight Loss, Glucometabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions - BioSpace [biospace.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. expresspharma.in [expresspharma.in]
- 4. Sun Pharma's Utreglutide demonstrates significant weight loss at the American Diabetes Association 84th Scientific Sessions [indianpharmapost.com]
- 5. Sun Pharma's GL0034 (Utreglutide) Demonstrates Significant Weight Loss, Glucometabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 6. GLP-1 receptor agonists and cardiovascular outcome trials: An update PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]

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- 9. Long-Term Cardiovascular Outcomes of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists in Type 2 Diabetes: A Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular outcomes trials: a paradigm shift in the current management of type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 11. rxfiles.ca [rxfiles.ca]
- 12. ajmc.com [ajmc.com]
- 13. LEADER: Liraglutide lowers CVD risk in type 2 diabetes | MDedge [mdedge.com]
- 14. Semaglutide Cuts Risk of Major Cardiovascular Events in Type 2 Diabetes: SUSTAIN-6 | tctmd.com [tctmd.com]
- 15. bjd-abcd.com [bjd-abcd.com]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lilly.com [lilly.com]
- 19. Researching Cardiovascular Events With a Weekly Incretin in Diabetes American College of Cardiology [acc.org]
- 20. hcplive.com [hcplive.com]
- 21. Once-Weekly Dulaglutide Benefit in REWIND, Longest CVOT to Date [medscape.com]
- 22. Tirzepatide Prevents Major Cardiovascular Events: Eli Lilly [mexicobusiness.news]
- 23. Tirzepatide Matches Dulaglutide in Large CV Outcomes Trial: SURPASS-CVOT | tctmd.com [tctmd.com]
- 24. Tirzepatide matches dulaglutide for cardioprotection in type 2 diabetes | springermedicine.com [springermedicine.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Comparison of tirzepatide and dulaglutide on major adverse cardiovascular events in participants with type 2 diabetes and atherosclerotic cardiovascular disease: SURPASS-CVOT design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Assessing the Cardiovascular Outcome Potential of Utreglutide Relative to Competitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571701#assessing-the-cardiovascular-outcome-potential-of-utreglutide-relative-to-competitors]



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